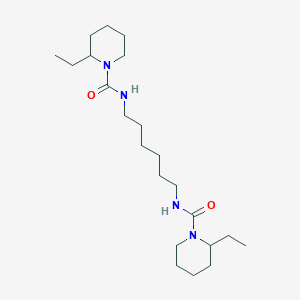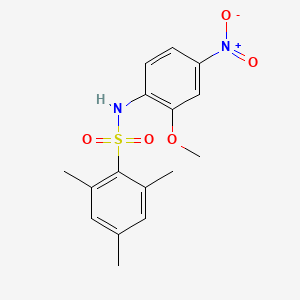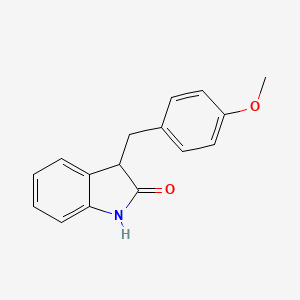![molecular formula C15H11BrClNO B5115756 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one, also known as BRB-2P, is a synthetic compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
Mecanismo De Acción
The mechanism of action of 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It may also induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for use in certain experiments.
Métodos De Síntesis
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method for the synthesis of this compound is the Claisen-Schmidt condensation, which involves the reaction between 3-bromo-4-chloroacetophenone and benzaldehyde in the presence of a base such as potassium hydroxide. The reaction yields this compound as a yellow crystalline solid with a melting point of 162-164°C.
Aplicaciones Científicas De Investigación
3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antitumor, and antioxidant properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been investigated for its potential use as an antibacterial and antifungal agent. In the field of agriculture, it has been shown to possess insecticidal and antifeedant properties against various pests.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-chloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-13-10-12(6-7-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRKENRCWQULFW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
amine](/img/structure/B5115684.png)

![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)

![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)

![5-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5115715.png)
![1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5115731.png)


![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)
![4-isopropoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115751.png)
